Product packaging for Flurazepam-d10 (CRM)(Cat. No.:)

Flurazepam-d10 (CRM)

Cat. No.: B1164545
M. Wt: 397.9
InChI Key: SAADBVWGJQAEFS-MWUKXHIBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Analytical Chemistry and Forensic Science Research

In analytical chemistry and forensic science, accurate identification and quantification of substances are paramount. Flurazepam, the unlabeled analog of Flurazepam-d10, is a benzodiazepine (B76468) that has been subject to analysis in various matrices. wikipedia.orgmedcraveonline.com The need for precise quantitative determination of such compounds in complex samples, such as biological fluids or seized materials, necessitates the use of highly reliable reference standards. oup.comlcms.cznih.gov

Flurazepam-d10 (CRM) is specifically designed for these applications. Its certification as a CRM indicates that its properties, such as chemical purity and isotopic enrichment, have been determined with a high level of accuracy and associated uncertainty, and are traceable to international standards. caymanchem.comwikipedia.orgaccredia.itcpachem.com This makes it an invaluable tool for developing, validating, and performing quantitative analytical methods for flurazepam and its metabolites in forensic toxicology and other analytical disciplines. caymanchem.comcerilliant.com

Evolution of Certified Reference Materials in Chemical Metrology

The evolution of Certified Reference Materials is intrinsically linked to the development of chemical metrology, the science of chemical measurement. Chemical metrology aims to provide a rigorous framework for ensuring the accuracy, comparability, and traceability of chemical measurements. chimia.ch CRMs are a cornerstone of this framework. wikipedia.orgaccredia.itchimia.ch

Historically, analytical laboratories relied on in-house prepared standards or commercially available materials with varying levels of characterization. However, to achieve greater confidence in analytical results and enable comparability of data across different laboratories and over time, a need arose for well-characterized materials with certified property values and documented traceability. wikipedia.orgaccredia.it

This led to the formal definition and production of Certified Reference Materials, governed by international standards such as ISO 17034 (General requirements for the competence of reference material producers) and ISO/IEC 17025 (General requirements for the competence of testing and calibration laboratories). caymanchem.comwikipedia.orgaccredia.itcpachem.comcaymanchem.comsigmaaldrich.com Producers accredited to ISO 17034 demonstrate their competence in producing RMs and CRMs. accredia.it The certification process for a CRM involves metrologically valid procedures to determine the property values, assess homogeneity and stability, and establish traceability to SI units or other internationally recognized standards. wikipedia.orgcpachem.comchimia.chsigmaaldrich.comiaea.org

CRMs like Flurazepam-d10 (CRM) represent the highest level of quality for reference materials, providing certified values with associated uncertainties and a statement of metrological traceability. caymanchem.comwikipedia.orgsigmaaldrich.com Their availability is crucial for calibrating instruments, validating analytical methods, estimating measurement uncertainties, and performing quality control in analytical laboratories, thereby ensuring the reliability and comparability of chemical measurements in fields like forensic science and clinical analysis. wikipedia.orgaccredia.itchimia.chiaea.org

Properties

Molecular Formula

C21H13ClD10FN3O

Molecular Weight

397.9

InChI

InChI=1S/C21H23ClFN3O/c1-3-25(4-2)11-12-26-19-10-9-15(22)13-17(19)21(24-14-20(26)27)16-7-5-6-8-18(16)23/h5-10,13H,3-4,11-12,14H2,1-2H3/i1D3,2D3,3D2,4D2

InChI Key

SAADBVWGJQAEFS-MWUKXHIBSA-N

SMILES

ClC1=CC2=C(N(CCN(C([2H])([2H])C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])[2H])C(CN=C2C3=CC=CC=C3F)=O)C=C1

Synonyms

Dalmadorm-d10; Dalmane-d10

Origin of Product

United States

Synthetic Strategies and Isotopic Labeling of Flurazepam D10

Chemical Synthesis Pathways for Deuterium (B1214612) Incorporation

Deuterium incorporation can be achieved through various chemical synthesis pathways, often involving hydrogen-deuterium exchange reactions or the use of deuterated precursor compounds wikipedia.orgunam.mx. For selective deuteration, such as the specific labeling of the diethylamino ethyl group in Flurazepam-d10, the synthesis route must be designed to target these particular hydrogen atoms.

Precursor Compounds and Reaction Mechanisms for Selective Deuteration

While a specific detailed synthesis pathway for Flurazepam-d10 was not explicitly found in the search results, the general principles of deuterium labeling and benzodiazepine (B76468) synthesis provide insight. Flurazepam itself is a 1,4-benzodiazepinone derivative nih.govwikipedia.org. Its structure includes a benzodiazepine core, a 2-fluorophenyl group, a chlorine atom, and a diethylamino ethyl chain nih.govnih.gov.

Selective deuteration of the diethylamino ethyl group would likely involve a synthesis route where this specific part of the molecule is synthesized using deuterated precursors or subjected to deuterium exchange conditions that are selective for the hydrogen atoms on the ethyl groups. For instance, using deuterated ethylamine (B1201723) or a related deuterated synthon in the formation of the diethylamino ethyl chain during the synthesis of Flurazepam could lead to the desired labeling.

Hydrogen-deuterium exchange reactions, catalyzed by acids, bases, or metals, can also be employed wikipedia.orgunam.mx. However, achieving high selectivity for only the ten hydrogens on the diethylamino group without affecting other potentially exchangeable hydrogens on the benzodiazepine core or the fluorophenyl ring requires careful control of reaction conditions and potentially the use of specific catalysts or protecting groups. Palladium-catalyzed hydrogen isotope exchange is one reported method for introducing deuterium into organic molecules thieme-connect.comrsc.org.

Optimization of Deuterium Exchange and Labeling Efficiency

Optimizing deuterium exchange and labeling efficiency is crucial to obtain a product with high isotopic enrichment at the target positions and minimal labeling elsewhere. This involves controlling factors such as temperature, pressure, reaction time, the choice of deuterium source (e.g., D2O, deuterated solvents, deuterated reagents like sodium borohydride-d4), and the catalyst wikipedia.orgthieme-connect.comrsc.orgjst.go.jp.

Achieving high isotopic purity often requires using a high molar excess of the deuterium source relative to the exchangeable protons in the substrate wikipedia.org. For non-exchangeable hydrogen atoms, catalyzed exchange under forcing conditions might be necessary wikipedia.org. Monitoring the reaction progress and isotopic enrichment is essential for optimization.

Methodological Approaches for Isotopic Purity and Enrichment Assessment

Assessing the isotopic purity and enrichment of Flurazepam-d10 is critical, especially when it is intended for use as a Certified Reference Material caymanchem.comrsc.orgnih.gov. This involves employing a combination of analytical techniques.

Spectroscopic Techniques for Deuterium Characterization

Spectroscopic methods are fundamental for confirming the presence and location of deuterium atoms and assessing isotopic enrichment.

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS), particularly when coupled with liquid chromatography (LC-ESI-HR-MS or UPLC-HRMS), is a powerful tool for determining the isotopic distribution of a labeled compound rsc.orgnih.govresearchgate.net. By analyzing the mass-to-charge ratios (m/z) and relative abundances of the molecular ion and its isotopologues (molecules with different numbers of deuterium atoms), the percentage of molecules containing 0, 1, 2, ..., 10 deuterium atoms can be determined, allowing for the calculation of isotopic enrichment and purity rsc.orgnih.gov. MS/MS can provide further structural information and confirm labeling positions by analyzing fragmentation patterns nih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H NMR and 2H NMR spectroscopy are invaluable for characterizing deuterium-labeled compounds rsc.orgnih.gov. 1H NMR can show the reduction or absence of signals corresponding to the protons that have been replaced by deuterium. 2H NMR directly detects the deuterium nuclei, providing signals that confirm the positions of the deuterium atoms in the molecule rsc.org. Quantitative 1H NMR and 2H NMR can be combined to accurately determine isotopic abundance nih.gov.

Chromatographic Separation for Isotopic Purity Verification

Gas Chromatography (GC): GC, often coupled with MS (GC-MS), is another widely used technique for the analysis of benzodiazepines and their deuterated internal standards caymanchem.comnih.govnyc.gov. GC separates compounds based on their volatility. Derivatization may be required to improve the volatility and chromatographic behavior of some benzodiazepines for GC analysis nih.govnyc.govsci-hub.se. Similar to LC-MS, GC-MS with selected ion monitoring (SIM) is used for quantitative analysis using deuterated internal standards nih.govnyc.gov.

Table 1: Analytical Techniques for Characterizing Deuterium Labeled Compounds

TechniqueApplicationKey Information Provided
Mass Spectrometry Isotopic purity and enrichment assessment, structural confirmationMolecular weight, isotopic distribution, fragmentation pattern
HR-MS/UPLC-HRMSPrecise mass measurement, differentiation of isotopologuesAccurate mass, relative abundance of D0-Dn species
MS/MSStructural elucidation, confirmation of labeling positionsFragment ions and their masses
NMR Spectroscopy Confirmation of deuterium location, structural integrity, isotopic abundanceChemical shifts, coupling constants, integration of signals
1H NMRShows loss of proton signals upon deuterationConfirmation of hydrogen positions replaced by deuterium
2H NMRDirectly detects deuterium nucleiConfirmation of deuterium positions
Chromatography Assessment of chemical purity, separation from matrix componentsRetention time, peak shape, separation efficiency
LC/UPLCSeparation of compounds in liquid phasePurity assessment, sample cleanup before MS
GCSeparation of volatile compounds in gas phasePurity assessment, sample cleanup before MS (often with derivatization)

Note: This table is a static representation of the data discussed in the text.

Table 2: Flurazepam and Flurazepam-d10 Information

CompoundPubChem CIDCAS NumberMolecular FormulaMolecular Weight (approx.)Deuterium Content
Flurazepam3393 nih.gov17617-23-1 wikipedia.orgC21H23ClFN3O387.9 g/mol nih.govD0
Flurazepam-d10N/A1795033-32-7 caymanchem.comC21H13ClD10FN3O397.9 caymanchem.comD10

Metrological Principles and Certification of Flurazepam D10 Crm

Compliance with International Standards for Reference Materials

The production of high-quality CRMs like Flurazepam-d10 (CRM) is governed by international standards that define the requirements for both the production process and the competence of the laboratories involved in characterization.

Adherence to ISO/IEC 17025 Requirements for Testing and Calibration Laboratories

ISO/IEC 17025 is the international standard specifying the general requirements for the competence of testing and calibration laboratories. Laboratories involved in the characterization and testing of Flurazepam-d10 (CRM) for certification must comply with ISO/IEC 17025 lablynx.com. This standard ensures that the laboratories possess a robust quality management system and are technically competent to generate valid and reliable results lablynx.com. Key aspects of ISO/IEC 17025 relevant to CRM characterization include method validation, measurement uncertainty evaluation, equipment calibration and maintenance, and ensuring the technical competence of personnel lablynx.comeurachem.org. Accreditation to ISO/IEC 17025 demonstrates a laboratory's ability to produce precise and accurate data, which is critical for the proper characterization of reference materials isotope.com.

Application of ISO 17034 Guidelines for Reference Material Producers

ISO 17034 (formerly ISO Guide 34) specifies the general requirements for the competence of reference material producers (RMPs) exaxol.comaccab.org. This standard is specifically designed for organizations that produce RMs and CRMs and covers all stages of the production process, from planning and material processing to characterization, homogeneity and stability assessment, value assignment, and certification accab.orgriccachemical.com. For Flurazepam-d10 (CRM), the producer must adhere to ISO 17034 to ensure that the material is produced under a stringent quality management system that guarantees its certified properties, homogeneity, and stability riccachemical.comsigmaaldrich.com. Accreditation to ISO 17034 is essential for an RMP to demonstrate competence in manufacturing CRMs and assigning property values according to international guidelines isotope.comexaxol.com.

Comprehensive Characterization of Certified Property Values

The certified property values of Flurazepam-d10 (CRM), such as its purity, are determined through a comprehensive characterization process using a variety of analytical techniques. This process aims to accurately quantify the main component and identify and quantify potential impurities.

Purity Assessment Techniques for Flurazepam-d10 (CRM)

Purity assessment is a critical step in the characterization of organic CRMs. Several techniques are employed to determine the mass fraction of the main component. A commonly used approach is the mass balance method, which involves quantifying all detectable impurities and subtracting their mass fractions from 100% nist.govmdpi.com.

Techniques typically used in the mass balance approach include:

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These chromatographic methods, often coupled with detectors like UV absorbance (HPLC-UV) or Flame Ionization Detection (GC-FID), are used to separate and quantify organic impurities structurally related to Flurazepam-d10 nist.govmdpi.comscielo.br.

Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): MS detection provides structural information, aiding in the identification of impurities scielo.brmdpi.com. LC-MS is particularly relevant for Flurazepam-d10, as deuterated standards are frequently used as internal standards in LC-MS methods for the quantification of their non-labeled counterparts caymanchem.com.

Karl Fischer Titration: This technique is used to determine the water content in the material nist.govmdpi.comnih.gov.

Thermogravimetric Analysis (TGA): TGA is used to assess the content of volatile components, such as residual solvents nist.govmdpi.com.

Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a direct method for purity determination that can complement or validate the mass balance approach. It provides a direct measure of the molar ratio of the analyte to an internal standard of known purity nist.govmdpi.comeuropa.eu.

For Flurazepam-d10 (CRM), a combination of these techniques would be employed to provide a comprehensive assessment of its purity. The specific techniques and their application would be detailed in the CRM's certificate of analysis.

Quantification of Impurities and Related Substances

Analytical methods are validated to ensure they are suitable for the intended purpose of impurity quantification, including assessing linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ) nih.govscielo.br. For organic impurities, chromatographic methods like HPLC and GC are crucial for separating the impurities from the main component and from each other mdpi.comscielo.brwaters.com. The identification of impurities can be supported by techniques like GC-MS or LC-MS scielo.brmdpi.com. Elemental impurities may be determined using techniques such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) scielo.brnih.govmdpi.com.

Data on the quantified impurities are used in the mass balance calculation to determine the purity of Flurazepam-d10.

Evaluation of Measurement Uncertainty and Metrological Traceability

A key characteristic of a CRM is the provision of a certified value with an associated measurement uncertainty and a statement of metrological traceability wikipedia.organsi.org.

Measurement Uncertainty: The measurement uncertainty associated with the certified value of Flurazepam-d10 (CRM) represents the dispersion of values that could reasonably be attributed to the certified property edqm.eunist.govlinde.com. It is evaluated by considering all potential sources of uncertainty throughout the CRM production and characterization process. These sources can include uncertainties from weighing, the purity of starting materials, the analytical methods used for characterization (including contributions from repeatability, reproducibility, and calibration), homogeneity, and stability of the material linde.comsigmaaldrich.com. The combined standard uncertainty is calculated by combining the individual uncertainty contributions according to the principles outlined in the Guide to the Expression of Uncertainty in Measurement (GUM) europa.eu. The expanded uncertainty, typically calculated by multiplying the combined standard uncertainty by a coverage factor (commonly k=2 for a confidence level of approximately 95%), is stated on the certificate of analysis edqm.eueuropa.eu.

Metrological Traceability: Metrological traceability is the property of a measurement result whereby the result can be related to a reference through a documented unbroken chain of calibrations, each contributing to the measurement uncertainty wikipedia.orgsigmaaldrich.com. For Flurazepam-d10 (CRM), the certified value is traceable to appropriate primary standards, ultimately linking it to the International System of Units (SI) sigmaaldrich.commdpi.comindustry.gov.au. This is achieved by using calibrated equipment and reference standards with established traceability in the characterization process wikipedia.orgsigmaaldrich.com. The certificate of analysis for Flurazepam-d10 (CRM) will explicitly state the chain of traceability for the certified property values caymanchem.comansi.org.

The rigorous evaluation of measurement uncertainty and the establishment of metrological traceability provide users of Flurazepam-d10 (CRM) with confidence in the accuracy and reliability of its certified properties, enabling its effective use in quantitative analysis and ensuring the comparability of results across different laboratories and over time.

Compound Names and PubChem CIDs

Compound NamePubChem CID
Flurazepam3393 nih.govwikipedia.org
Flurazepam-d10 (CRM)1795033-32-7 caymanchem.com

Data Tables

While specific data for a generic Flurazepam-d10 (CRM) are not available in the search results, the following table illustrates the type of data that would be presented in a CRM's certificate of analysis regarding purity assessment via the mass balance method, based on principles described in the search results nist.govmdpi.comnih.gov:

Purity ComponentAnalytical MethodMass Fraction (%)Uncertainty (%)
Main Component (by MB)Calculated[Value][Uncertainty]
Organic ImpuritiesHPLC-UV, GC-FID, LC-MS[Value][Uncertainty]
Water ContentKarl Fischer Titration[Value][Uncertainty]
Residual SolventsTGA, Headspace GC-MS[Value][Uncertainty]
Inorganic ImpuritiesICP-MS[Value][Uncertainty]

Note: The values in this table are illustrative and would be determined experimentally for a specific batch of Flurazepam-d10 (CRM).

Another illustrative table, based on search results, shows typical data presented for purity determination using qNMR mdpi.comnih.gov:

Purity ComponentAnalytical MethodPurity (mg/g)Uncertainty (mg/g)
Main ComponentqNMR[Value][Uncertainty]

Note: The values in this table are illustrative and would be determined experimentally for a specific batch of Flurazepam-d10 (CRM) using qNMR.

Statistical Methods for Uncertainty Estimation

The uncertainty associated with the certified value of Flurazepam-d10 (CRM) is a critical parameter that reflects the dispersion of values that could reasonably be attributed to the measurand caymanchem.comresearchgate.neteurachem.org. Estimating this uncertainty requires the application of robust statistical methods. The process generally involves identifying all potential sources of uncertainty, quantifying their individual contributions, and combining them to determine a combined standard uncertainty researchgate.neteurachem.org.

Sources of uncertainty in the certification of a chemical CRM like Flurazepam-d10 can include:

Characterization: Uncertainty arising from the analytical methods used to determine the purity or concentration of the material. This may involve multiple independent methods and interlaboratory comparisons nist.goveuropa.eu.

Homogeneity: Uncertainty due to variations in the property value within and between different units (vials or ampules) of the CRM batch researchgate.neteurachem.org. Statistical analysis, such as analysis of variance (ANOVA), is often used to assess homogeneity researchgate.net.

Stability: Uncertainty resulting from potential changes in the certified value over time under specified storage and transport conditions researchgate.neteurachem.orgresearchgate.net. This is evaluated through stability studies.

Weighing and preparation: Uncertainty associated with the gravimetric preparation of solutions or the weighing of the solid material european-accreditation.org.

Calibration of instruments: Uncertainty from the calibration of the analytical instruments used in the characterization process european-accreditation.orgnist.gov.

The Guide to the Expression of Uncertainty in Measurement (GUM) provides a framework for the evaluation and expression of measurement uncertainty researchgate.neteurachem.org. This involves:

Defining the measurand.

Identifying all sources of uncertainty.

Evaluating the standard uncertainty for each source.

Calculating the combined standard uncertainty using appropriate statistical methods (e.g., square root of the sum of variances).

Determining the expanded uncertainty by multiplying the combined standard uncertainty by a coverage factor (typically k=2 for a confidence level of approximately 95%) european-accreditation.orgnist.gov.

Detailed research findings on the specific uncertainty budget for Flurazepam-d10 (CRM) would typically be provided in its Certificate of Analysis or a supporting report caymanchem.comeuropean-accreditation.org.

Establishment of Traceability to the International System of Units (SI)

Metrological traceability is a fundamental requirement for CRMs, establishing a link between the certified value and a reference through a documented, unbroken chain of calibrations, each contributing to the measurement uncertainty caymanchem.comnata.com.auinorganicventures.comeurachem.org. For chemical CRMs, traceability is typically established to the SI units, such as the kilogram (kg) for mass fraction or mole (mol) for amount of substance inorganicventures.comindustry.gov.au.

Establishing SI traceability for organic CRMs often involves calibrating instruments and methods against primary measurement standards or other CRMs that are themselves traceable to the SI europa.euinorganicventures.comsigmaaldrich.com. For example, the purity of an organic compound can be determined using methods like quantitative NMR (qNMR) or mass balance, where the measurements are ultimately linked to SI units through the calibration of balances (mass, kg) and the fundamental constants involved in the measurements europa.euindustry.gov.ausigmaaldrich.com.

The traceability statement on the Certificate of Analysis for Flurazepam-d10 (CRM) indicates how the certified value is linked to the SI. This chain of comparisons ensures that measurements made using the CRM are comparable and reliable globally nata.com.auinorganicventures.comeurachem.org. The shorter the chain of traceability, the better, as each step introduces additional uncertainty inorganicventures.com.

Stability Assessment and Shelf-Life Determination for Flurazepam-d10 (CRM)

The stability of a CRM is its ability to retain its certified property values within specified limits for a specified period under defined storage conditions nih.govcasss.orgpaho.org. Stability assessment is crucial for determining the shelf-life and recommended storage conditions for Flurazepam-d10 (CRM) caymanchem.comresearchgate.netcarbogen-amcis.com.

Stability studies for CRMs typically involve storing representative samples under various conditions, including the recommended storage temperature and potentially accelerated conditions (e.g., elevated temperature) researchgate.netnih.govcarbogen-amcis.com. These studies monitor the certified property value over time using validated analytical methods nih.govcasss.orgpaho.org.

Real-time stability studies are conducted over the expected shelf-life of the CRM, with measurements taken at predetermined intervals (e.g., 0, 3, 6, 12, 18, 24 months, and annually thereafter) nih.gov. Accelerated stability studies, conducted at stressed conditions, can provide an indication of potential degradation pathways and help predict stability at the recommended storage temperature, although real-time data is essential for definitive shelf-life assignment researchgate.netcarbogen-amcis.com.

Statistical analysis of the stability data, often using regression analysis, is used to assess trends in the certified value over time researchgate.netnih.gov. The shelf-life is determined by the time point at which the certified value is predicted to fall outside the acceptance limits, considering the uncertainty of the measurements and the acceptable degradation or change researchgate.net.

For Flurazepam-d10 (CRM), the storage condition is typically -20°C, and a shelf-life of ≥ 3 years has been indicated for some products caymanchem.com. Stability studies would support this claim, ensuring the material remains fit for purpose as an internal standard for the stated duration when stored correctly. Special arrangements for transport, such as shipping on wet ice, may also be based on stability testing under transport conditions caymanchem.com.

Data from stability studies might be presented in tables showing the certified value or a measure of its integrity at different time points and storage conditions.

Example Stability Data Table (Illustrative)

While specific data for Flurazepam-d10 (CRM) stability was not detailed in the search results beyond the stated shelf life, stability studies on CRMs generally involve data similar to the illustrative table below, which depicts hypothetical results for a stability study.

Storage ConditionTime Point (Months)Measured Purity (%)Standard Deviation (%)
-20°C099.80.1
-20°C699.70.1
-20°C1299.80.1
-20°C2499.70.1
-20°C3699.60.1
40°C (Accelerated)099.80.1
40°C (Accelerated)399.50.1
40°C (Accelerated)699.20.2

Note: This table presents illustrative data to demonstrate the type of information gathered in stability studies. Actual data for Flurazepam-d10 (CRM) would be provided by the CRM producer.

The data from such studies are statistically analyzed to confirm the stability claim and determine the expiry date under the recommended storage conditions researchgate.netnih.gov.

Advanced Analytical Applications in Research and Forensic Toxicology

Utilization as an Internal Standard in Mass Spectrometry-Based Methods

The principle behind using an internal standard like Flurazepam-d10 (CRM) is to add a known quantity of the standard to all samples and calibration standards. wuxiapptec.com This allows for the normalization of the analyte signal against the internal standard signal, compensating for potential variations in sample processing, injection volume, chromatographic recovery, and detector response. wuxiapptec.comchromatographyonline.com Stable isotope-labeled internal standards (SIL-IS), such as Flurazepam-d10, are widely preferred because they closely mimic the analyte's behavior throughout the analytical process. wuxiapptec.com

Applications in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique for the analysis of drugs and metabolites in complex biological matrices, offering advantages such as minimal sample preparation and the ability to analyze a broad range of compounds. researchgate.net Flurazepam-d10 (CRM) is a suitable internal standard for LC-MS or LC-MS/MS applications in forensic toxicology and clinical toxicology analysis of flurazepam. cerilliant.com

Method Development for Quantitative Analysis

In developing quantitative LC-MS/MS methods for flurazepam, Flurazepam-d10 (CRM) is added to samples, calibrators, and quality control materials at a known concentration. arkansas.gov The ratio of the flurazepam peak response to the Flurazepam-d10 peak response is used for quantification, relating this ratio to a calibration curve prepared using known concentrations of flurazepam and a constant concentration of Flurazepam-d10. This approach helps to ensure the accuracy and precision of the results. wuxiapptec.com Method validation involves assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). nih.gov

Minimization of Ion Suppression and Matrix Effects

Matrix effects, including ion suppression or enhancement, are significant challenges in LC-MS that can impact the accuracy and reproducibility of quantitative analysis. chromatographyonline.comlongdom.org These effects occur when co-eluting substances from the sample matrix interfere with the ionization of the analyte. longdom.org Using a stable isotope-labeled internal standard like Flurazepam-d10 is a common and effective strategy to compensate for matrix effects. wuxiapptec.comresearchgate.netlongdom.org Because Flurazepam-d10 has very similar chemical and physical properties to flurazepam, it is expected to experience similar ion suppression or enhancement from the matrix. wuxiapptec.comchromatographyonline.com By using the ratio of the analyte signal to the internal standard signal, these variations are largely normalized, improving the reliability of the quantitative data. wuxiapptec.comlongdom.org While sample cleanup procedures can help reduce matrix components, they may not always eliminate matrix effects entirely, making the use of a stable isotope-labeled internal standard crucial. chromatographyonline.com Studies have shown that deuterated internal standards can effectively control matrix effects in LC-MS/MS analysis of benzodiazepines. researchgate.netnih.gov

Applications in Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another widely used technique in forensic toxicology for the analysis of volatile and semi-volatile compounds. tdi-bi.com Flurazepam-d10 (CRM) can also serve as an internal standard in GC-MS methods for flurazepam quantification. caymanchem.com

Role in Quantitative Bioanalytical Method Validation

Method validation is a fundamental process in analytical chemistry, ensuring that a method is suitable for its intended purpose and yields consistent, reliable, and accurate data zamann-pharma.comglobalresearchonline.netresearchgate.netwur.nl. In quantitative bioanalysis, where the goal is to accurately measure drug concentrations in biological matrices, the use of CRMs and internal standards like Flurazepam-d10 (CRM) is essential for rigorous method validation.

Assessment of Accuracy, Precision, and Linearity

Accuracy, precision, and linearity are key parameters evaluated during bioanalytical method validation zamann-pharma.comglobalresearchonline.netresearchgate.netnih.goveuropa.eu. Flurazepam-d10 (CRM) plays a crucial role in assessing these parameters when validating methods for flurazepam.

Accuracy refers to the closeness of agreement between the test result and the accepted reference value zamann-pharma.comnih.gov. It is often assessed through recovery studies where known amounts of the analyte are added to blank matrix samples, and the measured concentration is compared to the theoretical concentration zamann-pharma.com. The use of Flurazepam-d10 as an internal standard helps to correct for matrix effects and variations in recovery, leading to a more accurate determination of the analyte concentration researchgate.netwuxiapptec.com.

Precision describes the closeness of agreement between independent test results obtained under stipulated conditions nih.gov. It is typically evaluated at different levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision) globalresearchonline.netnih.gov. By normalizing the analyte response to the stable isotope-labeled internal standard response, the variability introduced during sample preparation and analysis is minimized, thereby improving the precision of the method researchgate.netwuxiapptec.com.

Linearity is the ability of a method to elicit test results that are directly proportional to the concentration of the analyte within a given range globalresearchonline.netwur.nl. Calibration curves are constructed using a series of standards at different concentrations, each containing a fixed amount of the internal standard. The ratio of the analyte peak area to the internal standard peak area is plotted against the analyte concentration. The linearity of this relationship, typically assessed by the correlation coefficient (r²), demonstrates the method's ability to accurately measure concentrations across the defined range zamann-pharma.comglobalresearchonline.net. Flurazepam-d10 (CRM), as a certified reference material, provides a reliable basis for preparing calibration standards with known and accurate concentrations, which is fundamental for establishing method linearity caymanchem.com.

Evaluation of Extraction Recovery and Selectivity

Extraction recovery and selectivity are also critical aspects of bioanalytical method validation where Flurazepam-d10 (CRM) is beneficial.

Extraction recovery is the efficiency of the sample preparation process in isolating the analyte from the biological matrix zamann-pharma.comfda.gov. While the internal standard may not perfectly mimic the analyte's extraction behavior in all cases, a stable isotope-labeled internal standard like Flurazepam-d10 is expected to have very similar physicochemical properties to the analyte, leading to comparable extraction efficiencies wuxiapptec.com. By comparing the response of the internal standard in pre-extraction spiked samples versus post-extraction spiked samples, the recovery of the method can be assessed.

Selectivity is the ability of an analytical method to unequivocally measure the target analyte in the presence of other components in the sample matrix, such as endogenous compounds, metabolites, or co-administered substances zamann-pharma.comeuropa.eueuropa.eu. The use of mass spectrometry, particularly coupled with chromatography (LC-MS or GC-MS), provides high selectivity based on both chromatographic separation and the unique mass-to-charge ratio of the analyte and its labeled internal standard mdpi.commedcraveonline.com. Flurazepam-d10, with its distinct mass due to deuterium (B1214612) labeling, can be differentiated from the unlabeled flurazepam and potential interfering substances, allowing for selective detection and quantification nih.govwuxiapptec.com. Method validation involves analyzing blank matrix samples from different sources to ensure that there are no significant interfering peaks at the retention time and mass-to-charge ratio of the analyte or the internal standard europa.eueuropa.eu.

Application in Forensic Toxicology Research for Method Development

Forensic toxicology laboratories require robust and reliable analytical methods for the detection and quantification of drugs and other toxic substances in biological specimens for legal purposes mdpi.com. Flurazepam-d10 (CRM) is a valuable resource in the development and validation of such methods for flurazepam and its metabolites in forensic contexts.

Analytical Methodologies for Compound Detection

In forensic toxicology research, the development of sensitive and specific analytical methodologies is paramount. Mass spectrometry-based techniques, such as LC-MS/MS and GC-MS, are widely employed due to their ability to identify and quantify substances with high accuracy and sensitivity mdpi.commedcraveonline.com. Flurazepam-d10 (CRM) is routinely incorporated into these methods as an internal standard to improve the reliability of the quantitative results.

During method development, various parameters are optimized, including sample preparation techniques (e.g., liquid-liquid extraction, solid-phase extraction), chromatographic conditions (e.g., column type, mobile phase), and mass spectrometric parameters (e.g., ionization mode, fragmentation transitions) . The presence of Flurazepam-d10 allows researchers to monitor and correct for variations that may occur during these steps, ensuring the accuracy of the developed method across the relevant concentration range in forensic samples.

Quality Control and Proficiency Testing Schemes

Quality control (QC) and proficiency testing schemes are integral components of quality assurance in forensic toxicology laboratories forensicresources.orgnumberanalytics.comscc-ccn.ca. They are essential for demonstrating the ongoing competence of the laboratory and the reliability of the analytical results.

Certified Reference Materials like Flurazepam-d10 (CRM) are used as external quality control samples or for preparing internal quality control samples forensicresources.orgenfsi.eu. By analyzing QC samples with known concentrations of flurazepam (prepared using a traceable standard) and containing the Flurazepam-d10 internal standard, laboratories can monitor the performance of their analytical methods over time. Deviations from the expected values can indicate issues with the method, instrumentation, or analyst performance, prompting corrective actions .

Proficiency testing involves the analysis of samples provided by an external body, where the identity and concentration of the analytes are unknown to the laboratory forensicresources.orgnumberanalytics.com. Participation in such schemes for benzodiazepines, including flurazepam, allows forensic laboratories to assess their analytical capabilities and compare their results with those of other laboratories forensicresources.orgnumberanalytics.comscc-ccn.ca. The use of appropriate internal standards, such as Flurazepam-d10, in their routine methods contributes to the accuracy and reliability of the results submitted for proficiency testing.

Research on Flurazepam Metabolism Utilizing Deuterated Standards Analytical Context

Identification of Metabolites of Flurazepam and Its Deuterated Analogues

Flurazepam undergoes extensive metabolism in the body drugbank.commayocliniclabs.com. Key metabolites include 2-hydroxyethylflurazepam and N-desalkylflurazepam, the latter being active and having a significantly longer half-life than the parent compound drugbank.comnih.gov. The identification of these and other potential metabolites is critical for understanding the pharmacokinetics and pharmacodynamics of flurazepam.

Analytical techniques such as LC-MS/MS and GC-MS are widely used for the identification and quantification of benzodiazepines and their metabolites in biological samples like urine, blood, and plasma osf.iorroij.comnih.gov. These methods offer high sensitivity, selectivity, and accuracy osf.io. The use of deuterated internal standards, such as Flurazepam-d10, is essential in these methods to ensure accurate quantification of the parent drug and its metabolites, especially in complex biological matrices where ion suppression or enhancement can occur researchgate.netnih.govnih.gov.

For instance, in LC-MS/MS analysis of benzodiazepines, deuterated internal standards help control for matrix effects that can influence the ionization and detection of analytes researchgate.netnih.govnih.gov. Studies comparing LC-MS/MS and GC-MS for benzodiazepine (B76468) detection have highlighted the advantages of LC-MS/MS, including easier and faster sample extraction and the ability to analyze a broader range of compounds researchgate.netnih.govnih.gov. Deuterated internal standards are routinely incorporated into LC-MS/MS methods for the reliable quantification of various benzodiazepines and their metabolites researchgate.netnih.govnih.govnih.gov.

Flurazepam itself is often detected and quantified alongside its metabolites in analytical panels using LC-MS/MS, with typical detection limits in the low ng/mL range mayocliniclabs.comnih.gov. The presence of metabolites like 2-hydroxyethylflurazepam can sometimes interfere with the analysis of other compounds if not properly accounted for, further emphasizing the need for specific and well-controlled analytical methods utilizing internal standards researchgate.netnih.govnih.gov.

Application of Flurazepam-d10 (CRM) in In Vitro Metabolic Stability Studies

In vitro metabolic stability studies are crucial in drug discovery and development to assess how quickly a compound is metabolized by enzymes, primarily cytochrome P450 (CYP) enzymes, in liver microsomes or hepatocytes srce.hrmdpi.com. These studies help predict in vivo clearance and identify potential metabolic hotspots on the molecule srce.hr.

Flurazepam-d10 (CRM), as a certified reference material and isotopically labeled standard, is ideally suited for use as an internal standard in these in vitro studies caymanchem.com. When incubating unlabeled flurazepam with liver microsomes or hepatocytes, Flurazepam-d10 is added to the incubation mixture at a known concentration nih.gov. As the unlabeled flurazepam is metabolized over time, the concentration of the remaining parent compound is measured relative to the stable concentration of the Flurazepam-d10 internal standard using techniques like LC-MS/MS srce.hrevotec.com. This ratiometric approach helps to correct for variations in sample processing and instrument variability, leading to more accurate determination of the metabolic half-life and intrinsic clearance of the parent drug srce.hr.

The use of a CRM like Flurazepam-d10 ensures the accuracy and traceability of the quantitative data obtained from these in vitro experiments caymanchem.comcaymanchem.com. This is particularly important when comparing metabolic stability across different experiments, enzyme sources, or laboratories. Standard protocols for in vitro metabolic stability assays involve incubating the compound with liver microsomes in the presence of necessary cofactors like NADPH, followed by quenching the reaction and analyzing the remaining parent compound by LC-MS/MS using an internal standard srce.hrmdpi.comfrontiersin.org.

While specific published data detailing the use of Flurazepam-d10 (CRM) specifically in in vitro metabolic stability studies of flurazepam were not extensively found in the immediate search results, the general principles and common practices in drug metabolism studies strongly support its application in this context. Deuterated standards of other benzodiazepines and psychotropic substances are routinely used as internal standards in such in vitro stability assessments nih.govevotec.com.

Investigation of Metabolic Pathways using Isotopic Labeling Techniques

Isotopic labeling, particularly with deuterium (B1214612), is a powerful technique for investigating metabolic pathways. By selectively labeling specific positions on a molecule, researchers can track how different parts of the molecule are transformed by metabolic enzymes and identify the sites of metabolism.

Deuterium Isotope Effects in Metabolic Transformations

Deuterium substitution can influence the rate of enzymatic reactions, particularly those catalyzed by cytochrome P450 enzymes, which often involve the cleavage of a carbon-hydrogen bond nih.govnih.govinformaticsjournals.co.in. The kinetic isotope effect (KIE) is the change in the reaction rate when an atom is replaced by one of its isotopes nih.govnih.gov. A significant primary deuterium KIE (typically ≥ 2) indicates that the cleavage of the carbon-hydrogen (or carbon-deuterium) bond is at least partially rate-limiting in the metabolic reaction nih.govnih.gov.

By synthesizing flurazepam molecules specifically labeled with deuterium at different positions, researchers can probe the involvement of C-H bond cleavage at those sites in the metabolic pathway. If deuterium substitution at a specific position leads to a significant decrease in the rate of metabolism at that site (i.e., a significant KIE is observed), it suggests that the cleavage of the C-H bond at that position is a rate-determining step catalyzed by a metabolic enzyme, likely a CYP nih.govnih.govresearchgate.net.

Deuterium labeling can also potentially alter the metabolic profile of a compound by slowing down metabolism at labeled positions, which might lead to increased metabolism at alternative, unlabeled sites (metabolic switching) researchgate.netplos.org. This phenomenon can be investigated by comparing the metabolite profiles of unlabeled and site-specifically deuterated flurazepam analogues. Understanding these isotope effects provides insights into the mechanisms of the enzymatic reactions involved in flurazepam metabolism and can inform the design of drug candidates with improved metabolic stability nih.govnih.govinformaticsjournals.co.in.

While specific studies on deuterium isotope effects in flurazepam metabolism were not prominently found, the general principles of applying KIEs to study CYP-mediated metabolism are well-established and applicable to benzodiazepines like flurazepam nih.govnih.govresearchgate.netplos.org. Studies on other compounds have shown that the magnitude of the deuterium isotope effect can vary depending on the specific CYP isoform and the position of deuteration researchgate.netplos.org.

Analytical Strategies for Metabolite Profiling and Identification

Comprehensive analytical strategies are essential for profiling and identifying the metabolites formed during metabolic studies with isotopically labeled compounds. Mass spectrometry-based techniques, particularly LC-MS and GC-MS, are the cornerstone of these strategies researchgate.netosf.iorroij.comnih.gov.

LC-MS/MS is widely used for metabolite profiling due to its sensitivity, selectivity, and ability to handle relatively polar and thermally labile metabolites without derivatization researchgate.netosf.iorroij.com. High-resolution mass spectrometry (HRMS) coupled with LC allows for accurate mass measurements, which are invaluable for determining the elemental composition of metabolites and aiding in their identification mdpi.com. Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the parent ions of metabolites, generating characteristic fragment ions that can be used for identification by searching against spectral databases or by manual interpretation nih.gov.

When using deuterated analogues like Flurazepam-d10, the mass spectra of the deuterated parent compound and its metabolites will show characteristic mass shifts compared to their unlabeled counterparts, corresponding to the number of deuterium atoms incorporated caymanchem.com. This mass shift information is crucial for distinguishing between the parent compound and its metabolites and for tracking the fate of the labeled atoms through the metabolic pathway.

Analytical workflows typically involve incubating the parent compound (unlabeled or labeled) with a metabolic system (e.g., microsomes, hepatocytes) srce.hrmdpi.comfrontiersin.org. Samples are collected at various time points, and the reaction is quenched. After appropriate sample preparation, such as protein precipitation or extraction, the samples are analyzed by LC-MS or GC-MS researchgate.netsrce.hrfrontiersin.org. Data acquisition can involve full scan MS to detect all ions, or targeted MS/MS (Multiple Reaction Monitoring, MRM) for sensitive quantification of known metabolites mdpi.comevotec.com.

Comparing the metabolite profiles obtained from incubations with unlabeled flurazepam and its deuterated analogues allows researchers to identify new metabolites and understand how isotopic labeling affects the metabolic fate of the compound researchgate.netplos.org. Advanced data analysis techniques, including metabolite identification software, are used to process the complex mass spectral data and propose structures for unknown metabolites based on their accurate mass, isotopic pattern, and fragmentation data mdpi.com. The use of certified reference materials like Flurazepam-d10 (CRM) as internal standards ensures the quantitative accuracy of these metabolite profiling studies caymanchem.com.

Emerging Research Directions and Future Innovations

Development of Novel Deuterated Analogs for Analytical Purposes

The development of novel deuterated analogs, similar to Flurazepam-d10, is a key area of research aimed at improving the accuracy and reliability of quantitative analysis. Deuteration, the replacement of hydrogen atoms with deuterium (B1214612), provides isotopically labeled internal standards that behave almost identically to their non-labeled counterparts during sample preparation and chromatographic separation but are distinguishable by mass spectrometry caymanchem.com. This allows for precise quantification by compensating for matrix effects and variations in instrument response. Research continues into synthesizing deuterated versions of a wide range of pharmaceuticals, drugs of abuse, and their metabolites to provide a comprehensive suite of internal standards for analytical testing sigmaaldrich.comuakron.edu. The availability of a broader spectrum of deuterated CRMs is essential for the accurate quantification of an increasing number of analytes in complex biological and environmental matrices.

Advancements in Mass Spectrometry Techniques for Enhanced Sensitivity and Selectivity

Advancements in mass spectrometry (MS) techniques are continuously enhancing the sensitivity and selectivity of analytical methods used to detect and quantify compounds like flurazepam and its deuterated analog. Techniques such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (HR-MS), including Orbitrap and time-of-flight MS, offer improved capabilities for targeted and untargeted analysis researchgate.netresearchgate.net. These advancements enable lower limits of detection and more confident identification of analytes in complex samples researchgate.net. The use of Flurazepam-d10 (CRM) as an internal standard is particularly beneficial with these sensitive techniques, as it helps to ensure accurate quantification even at very low concentrations by accounting for potential signal variations caymanchem.com. Future innovations in MS technology, such as improved ionization techniques and faster scan speeds, will further enhance the efficiency and effectiveness of analytical workflows utilizing deuterated standards.

Role of Certified Reference Materials in Harmonizing Global Analytical Standards

Certified Reference Materials, such as Flurazepam-d10 (CRM), play a fundamental role in harmonizing global analytical standards. By providing a reliable and traceable benchmark, CRMs enable laboratories worldwide to obtain comparable and accurate results gbjpl.com.au. The use of CRMs is recommended by various international and national organizations for quality control, method validation, and demonstrating the metrological traceability of measurement results iaea.org. Despite their recognized importance, adequate application of CRMs in all analytical sectors remains a challenge iaea.org. Future efforts will likely focus on increasing the availability of CRMs for a wider range of analytes and matrices, as well as promoting their consistent and correct use to ensure the global comparability and reliability of analytical data, particularly in regulated fields like drug testing and environmental monitoring bioscience.co.uk.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Flurazepam-d10 (CRM)
Reactant of Route 2
Reactant of Route 2
Flurazepam-d10 (CRM)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.